molecular formula C9H11NO B189316 N-Methylacetanilide CAS No. 579-10-2

N-Methylacetanilide

Cat. No.: B189316
CAS No.: 579-10-2
M. Wt: 149.19 g/mol
InChI Key: LMTGCJANOQOGPI-UHFFFAOYSA-N
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Description

N-Methylacetanilide, also known as N-Methyl-N-phenylacetamide, is an organic compound with the molecular formula C9H11NO. It is a derivative of acetanilide, where the hydrogen atom on the nitrogen is replaced by a methyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylacetanilide can be synthesized through the reaction of acetic anhydride with N-methylaniline. The reaction typically involves heating the reactants under reflux conditions. The general reaction is as follows:

N-methylaniline+acetic anhydrideThis compound+acetic acid\text{N-methylaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} N-methylaniline+acetic anhydride→this compound+acetic acid

The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to enhance the reaction rate. The product is then purified through recrystallization from solvents like water, ether, or petroleum ether.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification process may involve additional steps such as distillation and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-Methylacetanilide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: It can be reduced to form N-methyl aniline.

    Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro-N-methylacetanilide

    Reduction: N-methyl aniline

    Substitution: Nitro-N-methylacetanilide, halogenated this compound

Scientific Research Applications

N-Methylacetanilide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. It is also used in studies involving conformational analysis and molecular interactions.

    Biology: It is used in biochemical studies to understand the interactions of amides with biological molecules.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methylacetanilide involves its interaction with various molecular targets. It can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. The presence of the methyl group on the nitrogen atom influences the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

N-Methylacetanilide is similar to other acetanilide derivatives, such as acetanilide and N-ethylacetanilide. the presence of the methyl group on the nitrogen atom makes it unique in terms of its reactivity and applications. Other similar compounds include:

    Acetanilide: Lacks the methyl group on the nitrogen atom.

    N-Ethylacetanilide: Contains an ethyl group instead of a methyl group on the nitrogen atom.

    N-Phenylacetamide: Similar structure but without the methyl group.

This compound’s unique structure allows it to participate in specific reactions and applications that are not possible with other acetanilide derivatives.

Properties

IUPAC Name

N-methyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO/c1-8(11)10(2)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTGCJANOQOGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8060373
Record name Acetamide, N-methyl-N-phenyl-
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Molecular Weight

149.19 g/mol
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CAS No.

579-10-2
Record name N-Methylacetanilide
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Record name N-Methylacetanilide
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Record name Acetamide, N-methyl-N-phenyl-
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Synthesis routes and methods I

Procedure details

Example 34 was repeated, except that 0.05 mole of phosphorous diisopropyl ester was used in place of phosphorous monoethyl ester and 0.05 mole of N-methylaniline was used in place of aniline, to obtain N-methylacetanilide, yield 53% based on N-methylaniline.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

(CH3CO)2O (50 g, 480.77 mmol) was added to N-methylbenzenamine (10.7 g, 100.00 mmol), and the resulting solution was stirred at room temperature for 15 hours. The reaction mixture was then quenched by adding 200 mL of iced water. The resulting solution was extracted with dichloromethane (2×100 mL), and the organic layers were combined and concentrated to afford 11 g (70%) of N-methyl-N-phenylacetamide as a white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N-Methylacetanilide?

A: this compound has the molecular formula C9H11NO and a molecular weight of 149.19 g/mol. []

Q2: What is the preferred conformation of this compound in solution?

A: Research using molar Kerr constants suggests that this compound prefers a conformation where the carbonyl group (CO) is trans to the phenyl group. []

Q3: How does the conformation of this compound change upon protonation?

A: Introducing electron-withdrawing groups on the aromatic ring of this compound favors the trans conformer. This effect can be utilized to switch the conformation from cis to trans by protonating an electron-donating substituent on the aromatic ring. []

Q4: What is the crystal structure of this compound?

A: this compound crystallizes with two independent molecules in the asymmetric unit. The dihedral angle between the benzothiazole ring and the phenyl ring varies between the two molecules, being 51.63° and 60.46°. The crystal structure is stabilized by weak intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions. []

Q5: How does the crystal structure of 2-Chloro-N-methyl-N-phenylacetamide differ from this compound?

A: In 2-Chloro-N-methyl-N-phenylacetamide, the non-hydrogen atoms, excluding the phenyl group, are nearly coplanar. This plane forms a dihedral angle of 87.07° with the benzene ring. Weak intermolecular C—H⋯O interactions stabilize the crystal packing. []

Q6: How can this compound be synthesized from N,N-dimethylaniline?

A: this compound can be synthesized by reacting N,N-dimethylaniline N-oxide with acetic anhydride. This reaction primarily yields 2-acetoxy-N,N-dimethylaniline, with this compound as a minor product. []

Q7: How does cobalt(II) chloride catalyze the oxidative demethylation of N,N-dimethylanilines to this compound?

A: In the presence of acetic anhydride and oxygen, cobalt(II) chloride catalyzes the conversion of N,N-dimethylanilines to their corresponding N-Methylacetanilides and N-methylformanilides. The reaction proceeds through an oxidative demethylation pathway. []

Q8: Can this compound be formed through the Pictet synthesis of quinoline?

A: Yes, heating this compound with zinc chloride produces quinoline, 6-methylquinoline, and p-toluidine. Isotopic labeling studies revealed that the C4 of quinoline originates from the acetyl group of this compound. []

Q9: What is the role of this compound in studying herbicide safeners?

A: this compound, in conjunction with piperonyl butoxide (PBO), has been instrumental in understanding the antagonistic interaction of the herbicide mefenacet with monooxygenase inhibitors. Studies suggest that mefenacet, like PBO, might interfere with monooxygenase enzymes, potentially by stimulating monooxygenation. This finding led to the hypothesis that a regulatory response system might be triggered by these compounds, leading to increased enzyme activity in monooxygenase and glutathione detoxification pathways. []

Q10: How does the phytotoxicity of mefenacet relate to its concentration in soil?

A: Research indicates that the phytotoxicity of mefenacet is directly correlated to its concentration in soil water, which is influenced by its adsorption to soil organic matter. This implies that soils with lower organic matter content are likely to exhibit higher mefenacet phytotoxicity. [, ]

Q11: Has this compound been investigated for analgesic properties?

A: While not directly studied, this compound, a monomethylated derivative of acetaminophen (4'-hydroxyacetanilide), has been found to be non-cytotoxic to mouse hepatic tissue, unlike its counterparts 2-methylacetaminophen and 3-methylacetaminophen. This lack of toxicity is attributed to its inability to be metabolized into toxic byproducts. Although not directly investigated for analgesic properties, the study suggests a correlation between analgesic potency and hepatotoxic potential in this class of compounds. []

Q12: What is the role of this compound in the synthesis of radiotracers?

A: this compound acts as a key structural motif in the development of PET radiotracers targeting the translocator protein (TSPO). Several derivatives containing the N-methyl-N-phenylacetamide core, radiolabeled with fluorine-18, have been synthesized and evaluated for their binding affinity, selectivity, and pharmacokinetic properties in vitro and in vivo. [, , , ]

Q13: Are there analytical methods to quantify this compound?

A: While specific analytical methods for this compound are not detailed in the provided papers, various chromatographic techniques like GC/MS and GC/ECD can be employed for its identification and quantification, particularly in the context of environmental monitoring. []

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